(2,2-Dimethylpropyl)phosphane

phosphine ligand design steric parameters Tolman cone angle

(2,2-Dimethylpropyl)phosphane (CAS 54772-70-2; molecular formula C5H13P; MW 104.13 g/mol) is the primary phosphine bearing a single neopentyl (–CH2C(CH3)3) substituent on phosphorus, classified under IUPAC as a primary phosphane (RPH2). The neopentyl group is distinct from its constitutional isomer, the tert-butyl group, in that the quaternary carbon is separated from phosphorus by a methylene spacer, creating a fundamentally different steric and electronic profile.

Molecular Formula C5H13P
Molecular Weight 104.13 g/mol
CAS No. 54772-70-2
Cat. No. B14635961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,2-Dimethylpropyl)phosphane
CAS54772-70-2
Molecular FormulaC5H13P
Molecular Weight104.13 g/mol
Structural Identifiers
SMILESCC(C)(C)CP
InChIInChI=1S/C5H13P/c1-5(2,3)4-6/h4,6H2,1-3H3
InChIKeyHJPQKYUERLEXPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2,2-Dimethylpropyl)phosphane (CAS 54772-70-2) – Procurement-Relevant Physicochemical and Structural Profile for R&D Selection


(2,2-Dimethylpropyl)phosphane (CAS 54772-70-2; molecular formula C5H13P; MW 104.13 g/mol) is the primary phosphine bearing a single neopentyl (–CH2C(CH3)3) substituent on phosphorus, classified under IUPAC as a primary phosphane (RPH2) [1]. The neopentyl group is distinct from its constitutional isomer, the tert-butyl group, in that the quaternary carbon is separated from phosphorus by a methylene spacer, creating a fundamentally different steric and electronic profile. Computationally derived cone angles show that replacement of a tert-butyl group with a neopentyl group significantly increases the cone angle of the phosphine (ΔθDFT = +4° for mono-substitution in the di-tert-butyl series), while simultaneously decreasing electron-donating ability (ΔνRh-CO = +18 cm⁻¹) [2]. This primary phosphine serves as a key synthetic intermediate for the preparation of bulkier mixed alkylphosphine ligands (e.g., DTBNpP, TBDNpP, TNpP) that have demonstrated superior catalytic performance over tri-tert-butylphosphine (TTBP) in palladium-catalyzed cross-couplings [2][3].

Why tert-Butylphosphine or Other Primary Alkylphosphines Cannot Simply Replace (2,2-Dimethylpropyl)phosphane in Ligand Synthesis


The neopentyl substituent in (2,2-dimethylpropyl)phosphane is not merely a constitutional isomer of the tert-butyl group; the methylene spacer fundamentally alters the steric contour and electronic character at phosphorus. Computationally derived cone angles show DTBNpP (bearing one neopentyl and two tert-butyl groups) at 198° vs. TTBP (tri-tert-butylphosphine) at 194°, while the carbonyl stretching frequency in trans-(L)2Rh(CO)Cl increases from 1921 cm⁻¹ (TTBP) to 1939 cm⁻¹ (DTBNpP), confirming diminished electron donation [1]. Critically, these differences are not linear: progressive replacement of tert-butyl with neopentyl groups yields cone angles of 210° (TBDNpP) and 227° (TNpP), but the catalytic activity does not simply scale with steric bulk—TNpP-derived catalysts are inactive at room temperature for aryl bromide couplings, while DTBNpP-derived catalysts outperform TTBP [1][2]. This non-linear structure–activity relationship means that substitution of the neopentyl primary phosphine building block with tert-butylphosphine, n-butylphosphine, or cyclohexylphosphine yields downstream ligands with unpredictably different catalytic profiles, making direct interchange unreliable for process chemistry or catalyst screening [3].

Quantitative Differentiation of the Neopentyl Substituent in (2,2-Dimethylpropyl)phosphane Relative to Closest Analogs


Computed Cone Angle Increase Upon Replacing tert-Butyl with Neopentyl: DTBNpP (θDFT = 198°) vs. TTBP (θDFT = 194°)

Replacement of one tert-butyl group in tri-tert-butylphosphine (TTBP) with a neopentyl substituent to give di-tert-butylneopentylphosphine (DTBNpP) increases the computationally derived cone angle (θDFT) from 194° to 198°, a Δ = +4° that is reproducible and outside computational error. Tolman's original estimate placed trineopentylphosphine (TNpP) at approximately 180°, comparable to TTBP at 182°, but DFT-optimized geometries reveal a substantially larger steric demand: θDFT for TNpP reaches 227°, far exceeding TTBP [1]. The difference arises because the neopentyl group's methylene linker allows the tert-butyl fragment to orient toward the metal center, increasing front-side steric demand while maintaining a low back-side strain profile [1][2].

phosphine ligand design steric parameters Tolman cone angle DFT-optimized geometry

Reduced Electron-Donating Ability: DTBNpP νRh-CO = 1939 cm⁻¹ vs. TTBP νRh-CO = 1921 cm⁻¹ (Δ = +18 cm⁻¹)

The electron-donating ability of neopentyl-substituted phosphines was quantified via the carbonyl stretching frequency (νRh-CO) of in situ prepared trans-(L)2Rh(CO)Cl complexes. The DTBNpP complex gave νRh-CO = 1939 cm⁻¹, which is 18 cm⁻¹ higher than TTBP (νRh-CO = 1921 cm⁻¹), establishing that the neopentyl group is a weaker σ-donor than tert-butyl. Progressive replacement gives νRh-CO = 1946 cm⁻¹ for TBDNpP (two neopentyl) and 1950 cm⁻¹ for TNpP (three neopentyl), approaching the value for tri-n-butylphosphine (1953 cm⁻¹) [1]. This trend is critical: the neopentyl group decouples steric bulk from electron donation, enabling access to ligands that are simultaneously more sterically demanding and less electron-rich than TTBP—a combination not achievable with tert-butyl, cyclohexyl, or n-alkyl substituents alone [1].

phosphine electronic parameters rhodium carbonyl stretching frequency σ-donor strength ligand electronic tuning

Superior Kinetic Performance: DTBNpP Reaches 90% Conversion in 30 min vs. TTBP 38% in Pd-Catalyzed Amination of 4-Bromoanisole with Morpholine at 50 °C

A direct head-to-head kinetic comparison was performed for Pd(OAc)2-catalyzed (1 mol % Pd, 1:1 L/Pd) coupling of 4-bromoanisole with morpholine at 50 °C. The DTBNpP-derived catalyst achieved 90% conversion after 30 minutes and reached complete conversion after 1 hour. In contrast, the TTBP-derived catalyst gave only 38% conversion after 30 minutes and 87% after 1 hour [1]. For the more challenging substrate combination (N-methylaniline with 4-bromotoluene at room temperature), DTBNpP/Pd2(dba)3 provided >99% yield after 1 hour, while TTBP required a narrow 0.8:1 L/Pd ratio for optimal activity and lost effectiveness at higher ratios [1]. The DTBNpP system also tolerated both electron-deficient and electron-rich aryl bromides with comparable yields, and achieved 75% yield for tetra-ortho-substituted diarylamine formation at 50 °C with 2 mol % Pd [1].

Hartwig-Buchwald amination catalyst kinetics aryl bromide coupling reaction profile comparison

Unusual Pyramidalization at Phosphorus: Neopentylphosphines Show Increased Pyramidalization with Increasing Steric Demand, Opposite to Normal Trend

Crystallographic and computational analysis of palladium(0) and palladium(II) complexes of DTBNpP, TBDNpP, and TNpP revealed that neopentylphosphines exhibit increased pyramidalization at phosphorus with increasing steric demand, in direct contrast to the normal trend observed for other trialkylphosphines [1]. This anomalous behavior is attributed to the low back-side strain of the neopentyl group—the methylene spacer allows the bulky tert-butyl fragment to tilt toward the metal while the back side of the ligand remains relatively unencumbered. As a result, PNp3 (TNpP) shows the highest pyramidalization among the series, while simultaneously exhibiting the highest equilibrium binding constant (Keq) to dimeric [(R3P)Pd(μ-Cl)Cl]2 complexes in square-planar Pd(II)—a steric-electronic decoupling not observed with tert-butyl, cyclohexyl, or phenyl substituents [1].

phosphine geometry pyramidalization steric effects coordination chemistry

Air-Stable Trineopentylphosphine (TNpP) vs. Air-Sensitive TTBP: Enabling Benchtop Handling of Palladium Precatalysts

Trineopentylphosphine (TNpP), synthesized from the primary phosphine (2,2-dimethylpropyl)phosphane as a building block, is an air-stable trialkylphosphine—a property not shared by tri-tert-butylphosphine (TTBP), which is pyrophoric and requires rigorous inert-atmosphere handling [1][2]. Air-stable [(R3P)PdCl2]2 complexes with DTBNpP (1a) or TNpP (1b) ligands provide effective catalysts for Suzuki cross-coupling of aryl bromides at room temperature, even when reactions are performed in air [2]. Precatalyst loadings could be decreased by a factor of 50 in toluene/water compared to acetonitrile/water while achieving equal or better yields. In contrast, TTBP-derived catalysts require strict oxygen exclusion. The air stability of TNpP arises from its conformational flexibility: the neopentyl groups can rotate to shield the phosphorus lone pair from oxidation while maintaining steric pressure at the metal center [2][3].

air-stable phosphine ligands precatalyst design Suzuki coupling operational simplicity

Well-Defined Precatalyst Performance: Pd(η3-allyl)(DTBNpP)Cl Delivers 74–98% Yields for Aryl Amination Under Mild, Aerobic Conditions

The air-stable complex Pd(η3-allyl)(DTBNpP)Cl—accessible from DTBNpP, which is itself synthesized using (2,2-dimethylpropyl)phosphane as a precursor—serves as a highly efficient single-component precatalyst for the arylation of amines and enolates with yields ranging from 74% to 98% [1]. Amination reactions of aryl bromides were carried out using 1–2 mol % Pd at 23–50 °C without the need to exclude oxygen or moisture. Critically, C–N coupling of aryl chlorides occurred at relatively lower temperature (80–100 °C) and catalyst loading (1 mol %) using the Pd(η3-allyl)(DTBNpP)Cl precatalyst than the catalyst generated in situ from DTBNpP and Pd2(dba)3 (100–140 °C, 2–5 mol % Pd) [1]. In α-arylation of propiophenone with p-chlorotoluene and p-bromoanisole, both Pd(DTBNpP)2 and Pd(DTBNpP)2Cl2 precatalysts gave nearly quantitative conversions at substrate/catalyst loading of 100/1, comparable to Pd(t-Bu3P)2 [1]. No analogous single-component precatalyst with comparable air stability and broad scope has been reported for TTBP-based systems.

palladium precatalyst C-N coupling enolate arylation operationally simple catalysis

Procurement-Relevant Application Scenarios for (2,2-Dimethylpropyl)phosphane Based on Quantified Differentiation Evidence


Synthesis of Di-tert-butylneopentylphosphine (DTBNpP) for Room-Temperature Hartwig-Buchwald Amination of Aryl Bromides

(2,2-Dimethylpropyl)phosphane serves as the direct neopentyl-group source for preparing DTBNpP via sequential alkylation with tert-butyl halides or via reaction of neopentyl Grignard with di-tert-butylchlorophosphine. The resulting DTBNpP ligand, when paired with Pd2(dba)3 or Pd(OAc)2, delivers >99% yield for the model coupling of 4-bromotoluene with aniline at room temperature in 1 hour using 1 mol % Pd, and achieves 90% conversion in 30 minutes for morpholine coupling at 50 °C, substantially outperforming the TTBP benchmark (38% at 30 min) [1]. This scenario is directly relevant to pharmaceutical process chemistry groups seeking robust, mild-condition C–N bond formation for API intermediate synthesis.

Preparation of Air-Stable Trineopentylphosphine (TNpP) for Benchtop Suzuki Coupling Under Ambient Atmosphere

Exhaustive neopentylation of (2,2-dimethylpropyl)phosphane yields trineopentylphosphine (TNpP), an air-stable trialkylphosphine that forms air-stable [(TNpP)PdCl2]2 precatalysts. These precatalysts enable Suzuki coupling of aryl bromides at room temperature in air, with precatalyst loadings reducible by a factor of 50 when switching from acetonitrile to toluene as co-solvent [2]. This scenario addresses the operational need in both academic and industrial labs for cross-coupling protocols that do not require glovebox infrastructure, directly reducing capital expenditure and workflow complexity.

Generation of Pd(η3-allyl)(DTBNpP)Cl Precatalyst for Multi-Substrate Arylation Under Aerobic Conditions

DTBNpP, synthesized from (2,2-dimethylpropyl)phosphane, is converted to the air-stable Pd(η3-allyl)(DTBNpP)Cl precatalyst, which achieves 74–98% isolated yields for C–N coupling of aryl bromides and chlorides with primary and secondary amines at 23–100 °C without exclusion of oxygen or moisture [3]. The precatalyst also mediates α-arylation of ketones at substrate/catalyst ratios of 100/1 with near-quantitative conversion. This single-component precatalyst format eliminates the need for in situ ligand/Pd optimization, enabling high-throughput screening and scale-up in medicinal chemistry departments where reproducibility and operational simplicity are paramount.

Ligand Design Platform: Iterative Steric–Electronic Tuning via Controlled Neopentyl Substitution

The primary phosphine (2,2-dimethylpropyl)phosphane provides a modular entry point for synthesizing a full series of mixed neopentyl/tert-butylphosphines (DTBNpP, TBDNpP, TNpP), each with quantifiably distinct steric (θDFT = 198°, 210°, 227°) and electronic (νRh-CO = 1939, 1946, 1950 cm⁻¹) profiles [1]. The non-linear structure–activity relationship—where DTBNpP is optimal for aryl bromides while TNpP is unexpectedly effective for aryl chlorides in H–B amination despite its lower electron-donating ability [2]—makes this building block indispensable for systematic catalyst optimization programs in both academic ligand discovery and industrial process development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2,2-Dimethylpropyl)phosphane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.